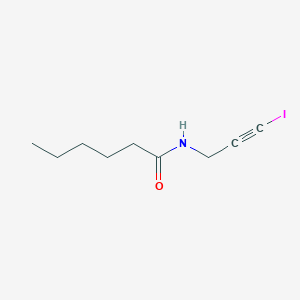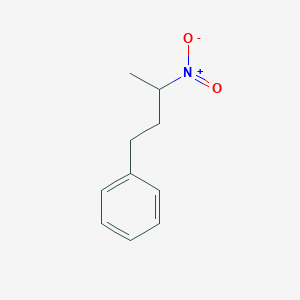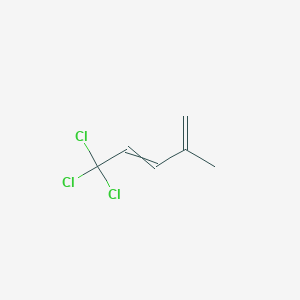![molecular formula C13H15BrO4 B14504165 Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate CAS No. 62876-40-8](/img/structure/B14504165.png)
Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate typically involves the bromination of a methyl group attached to a phenyl ring, followed by esterification with propanedioic acid. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and amines, often under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate exerts its effects involves the interaction of the bromomethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, modifying the activity of enzymes or other proteins. The ester groups may also participate in hydrolysis reactions, releasing active intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl {[3-(chloromethyl)phenyl]methyl}propanedioate
- Dimethyl {[3-(iodomethyl)phenyl]methyl}propanedioate
- Dimethyl {[3-(methyl)phenyl]methyl}propanedioate
Uniqueness
Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate is unique due to the presence of the
Propiedades
Número CAS |
62876-40-8 |
|---|---|
Fórmula molecular |
C13H15BrO4 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
dimethyl 2-[[3-(bromomethyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)11(13(16)18-2)7-9-4-3-5-10(6-9)8-14/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
SVEDOAOTWZSKQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=CC=C1)CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
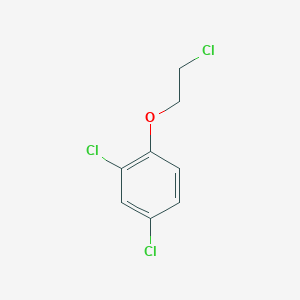
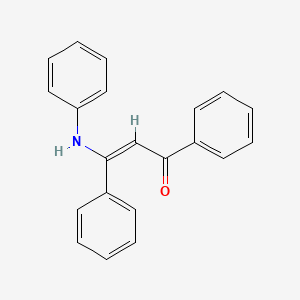
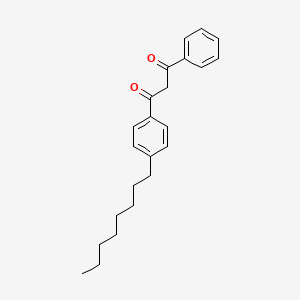
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
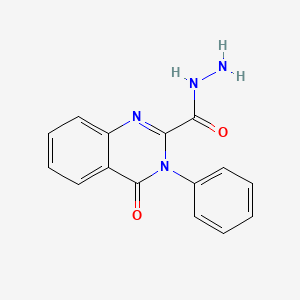
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
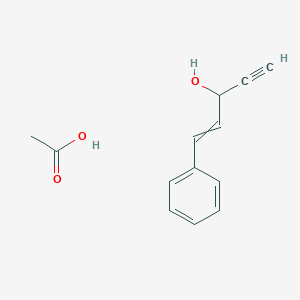
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
